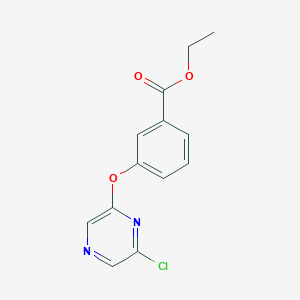

Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl₃) :

- δ 8.45 (s, 1H) : Pyrazine H3 proton.

- δ 7.70–7.40 (m, 4H) : Benzoate aromatic protons (ortho and para to ether linkage).

- δ 4.40 (q, J = 7.1 Hz, 2H) : Ethyl ester CH₂.

- δ 1.40 (t, J = 7.1 Hz, 3H) : Ethyl ester CH₃.

13C NMR (101 MHz, CDCl₃) :

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals:

Infrared (IR) Vibrational Signature Profiling

IR spectra (KBr, cm⁻¹):

- 1730 (s) : Ester C=O stretch.

- 1245 (m) : Asymmetric C–O–C (ester).

- 1080 (m) : Symmetric C–O–C (ether).

- 750 (m) : C–Cl stretch.

- 690 (w) : Pyrazine ring deformation.

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals/Peaks | Assignment |

|---|---|---|

| 1H NMR | δ 8.45 (s, 1H) | Pyrazine H3 |

| 13C NMR | δ 165.8 | Ester carbonyl |

| MS | m/z 279.1 [M+H]⁺ | Molecular ion |

| IR | 1730 cm⁻¹ | C=O stretch |

Properties

IUPAC Name |

ethyl 3-(6-chloropyrazin-2-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(6-9)19-12-8-15-7-11(14)16-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCLKBIMGRZJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695134 | |

| Record name | Ethyl 3-[(6-chloropyrazin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086397-56-9 | |

| Record name | Benzoic acid, 3-[(6-chloro-2-pyrazinyl)oxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086397-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(6-chloropyrazin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzoate moiety linked to a chloropyrazine group through an ether bond. The compound's chemical formula is CHClNO, and its molecular weight is approximately 280.7 g/mol. The presence of the chloropyrazine ring contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Mechanisms of Biological Activity

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways, which are crucial for cell growth and survival. For example, it has been observed to inhibit cdc2-like kinase (CLK), which plays a role in cell cycle regulation and is often overexpressed in cancerous cells .

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. This is mediated by the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins, thereby promoting cell death in malignant tissues .

2. Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. It appears to modulate the production of pro-inflammatory cytokines, which are central to the inflammatory response . By inhibiting these cytokines, the compound may help alleviate conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of CLK; induction of apoptosis | , |

| Anti-inflammatory | Modulation of pro-inflammatory cytokines |

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in breast and lung cancer models. The IC values were reported at concentrations ranging from 10 µM to 50 µM, indicating potent activity against these malignancies .

Additionally, the compound was tested in vivo using xenograft models, where it showed a marked reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 3-(6-chloropyrazin-2-yloxy)benzoate exhibits significant antimicrobial and antifungal properties. Compounds containing chloropyrazine moieties are known to show activity against various pathogens, suggesting that this compound could be effective in developing new antimicrobial agents. Specific studies are needed to elucidate its mechanisms of action and therapeutic potential.

Cancer Therapy

The compound's structural characteristics may position it as a candidate for cancer therapy. Similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, research on related pyrazine derivatives has demonstrated cytotoxicity against specific cancer cell lines, indicating that this compound could potentially exhibit similar effects .

Inhibition of Kinase Activity

There is a growing interest in compounds that inhibit kinase activity due to their roles in various cancers and diseases. This compound may serve as a lead compound in the development of kinase inhibitors, which are crucial in targeted cancer therapies .

Agrochemical Applications

This compound also shows promise in agricultural chemistry. Its bioactive properties suggest potential use as a pesticide or herbicide. Research into its efficacy against plant pathogens could lead to the development of new agrochemical products that enhance crop protection while minimizing environmental impact.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains, including resistant strains. The study highlighted the importance of further exploring its mechanism of action to optimize its use in clinical settings.

Case Study: Synthesis Optimization

Research focused on optimizing the synthesis process for this compound revealed that using microwave-assisted synthesis significantly increased yield and reduced reaction time compared to traditional methods. This advancement could facilitate larger-scale production for both research and commercial applications.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Molecular Features

| Compound Name | Substituent Group | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate | 6-chloropyrazin-2-yloxy | Chloropyrazine, ether, ester | ~262.67* |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazin-3-ylphenethylamino | Pyridazine, amine, ester | ~353.39† |

| I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) | 6-methylpyridazin-3-ylphenethylamino | Methylpyridazine, amine, ester | ~367.41† |

| I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | 3-methylisoxazol-5-ylphenethylthio | Isoxazole, thioether, ester | ~357.44† |

| Ethyl 2-amino-6-chloro-3-methylbenzoate | 2-amino-6-chloro-3-methyl | Chloro, amino, methyl, ester | 213.66 |

| Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate | 2',4'-dihydroxyphenylazo | Azo, dihydroxy, ester | ~316.30* |

*Calculated based on molecular formula; †Estimated from structural data .

Key Observations:

- Biological Activity : Pyridazine and pyrazine derivatives (e.g., I-6230, I-6232) are associated with kinase inhibition, while isoxazole-containing compounds (e.g., I-6373) often exhibit herbicidal activity due to thioether-mediated redox interactions .

- Synthetic Challenges: Diazotization of unprotected benzoic acids (e.g., attempts to synthesize azo derivatives from 3-aminobenzoic acid) leads to decomposition, necessitating ester protection for stability, as seen in the synthesis of Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate .

Physicochemical Properties

- Lipophilicity : The ethyl ester group in all compounds increases logP values compared to their carboxylic acid counterparts. Chloro and methyl substituents further elevate hydrophobicity, as seen in I-6232 (methylpyridazine) vs. I-6230 (unsubstituted pyridazine) .

- Solubility : Azo derivatives (e.g., Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) exhibit higher aqueous solubility due to polar hydroxy groups, whereas chloro-pyrazine analogues are more suited to organic solvents .

Preparation Methods

Synthesis of 6-chloropyrazin-2-ol

This intermediate is prepared by chlorination of pyrazin-2-ol or via direct substitution on pyrazine derivatives. The chlorination step is critical to introduce the chlorine atom at the 6-position, which influences the reactivity and final product properties.

Ether Formation via Nucleophilic Substitution

The core step involves the reaction between 6-chloropyrazin-2-ol and ethyl 3-halobenzoate (commonly ethyl 3-bromobenzoate or ethyl 3-chlorobenzoate) under basic conditions to form the ether linkage.

- Typical conditions :

- Base such as potassium carbonate or sodium carbonate is used to deprotonate the phenol.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) facilitate the reaction.

- Elevated temperatures (often 80–120°C) under inert atmosphere to promote substitution.

- Reaction times vary from several hours to overnight depending on scale and reactivity.

Representative Experimental Procedure

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Preparation of 6-chloropyrazin-2-ol | Chlorination of pyrazin-2-ol with appropriate chlorinating agents (e.g., POCl3) | High | Purification by recrystallization |

| 2. Ether formation | 6-chloropyrazin-2-ol + ethyl 3-bromobenzoate, K2CO3, DMF, 100°C, 12–16 h | 60-75% | Reaction under nitrogen atmosphere to avoid oxidation |

| 3. Workup and purification | Extraction with ethyl acetate, washing with water/brine, drying over Na2SO4, column chromatography | - | Product isolated as off-white solid |

Reaction Mechanism Insights

The reaction proceeds via nucleophilic aromatic substitution on the halogenated benzoate:

- The phenolic oxygen of 6-chloropyrazin-2-ol is deprotonated by the base.

- The resulting phenolate ion attacks the electrophilic carbon of the halobenzoate.

- The leaving group (bromide or chloride) departs, forming the ether bond.

This mechanism is favored due to the electron-withdrawing effects of the ester group on the benzoate ring, which activates the aromatic ring towards nucleophilic attack.

Comparative Data Table of Preparation Conditions

| Parameter | Typical Conditions | Observed Yield (%) | Notes |

|---|---|---|---|

| Base | K2CO3 or Na2CO3 | - | Efficient deprotonation agent |

| Solvent | DMF, DMA, or DMSO | - | Polar aprotic solvents preferred |

| Temperature | 80–120°C | - | Higher temps increase rate |

| Reaction Time | 12–24 hours | - | Longer times improve yield |

| Atmosphere | Nitrogen or inert gas | - | Prevents side reactions |

| Purification | Column chromatography, recrystallization | - | Ensures high purity |

| Yield Range | 60–75% | 60–75 | Moderate to good yields |

Research Findings and Optimization Notes

- Base selection : Potassium carbonate is preferred for its moderate strength and solubility in polar solvents, balancing reactivity and minimizing side reactions.

- Solvent effects : DMF and DMA facilitate the dissolution of both reactants and base, improving reaction kinetics.

- Temperature control : Excessive heating can lead to decomposition; thus, maintaining 100–110°C is optimal.

- Purification : Use of silica gel chromatography with hexane/ethyl acetate gradients yields pure product suitable for further applications.

- Scale-up considerations : Reaction conditions remain consistent, but stirring efficiency and inert atmosphere maintenance become critical.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(6-chloropyrazin-2-yloxy)benzoate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 6-chloropyrazin-2-ol and ethyl 3-hydroxybenzoate derivatives. Key steps include:

- Activation of the pyrazine ring using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .

- Esterification of the benzoic acid precursor with ethanol under acidic conditions (e.g., H₂SO₄) .

- Yield optimization requires stoichiometric control of reactants, inert atmosphere (N₂/Ar), and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for aryl ether linkages) and ester functionality (δ ~4.3 ppm for CH₂CH₃) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O-C aryl ether) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment ions (e.g., loss of –OCH₂CH₃) .

Q. How can researchers ensure purity and reproducibility in synthesis?

- Methodological Answer :

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Quality Control : Melting point analysis, TLC monitoring (Rf comparison with standards), and ≥95% purity by HPLC .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using X-ray crystallography?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : Employ SHELXL for structure solution and refinement. Address disorder using PART instructions and validate with R-factor convergence (<5%) .

- Chirality Analysis : Apply Flack parameter (x) to confirm absolute configuration if asymmetric centers exist .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., benzodiazepines for CNS activity) and cell-line-specific controls .

- Data Normalization : Account for solvent effects (DMSO concentration ≤0.1%) and cytotoxicity thresholds (CC50 values via MTT assay).

- Meta-Analysis : Compare IC50 values across studies using standardized statistical models (e.g., ANOVA with post-hoc Tukey test) .

Q. How can computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Validate with MD simulations (NAMD/GROMACS) .

- QSAR Modeling : Train models with descriptors like LogP, molar refractivity, and H-bond acceptor count. Validate via leave-one-out cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.